molecular formula C24H31N3O3 B2814235 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922085-87-8

2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2814235
CAS No.: 922085-87-8
M. Wt: 409.53
InChI Key: FOMYOWVBZPBVOM-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a complex molecular structure integrating methoxy-benzamide, tetrahydroquinoline, and morpholine moieties, a design often explored in medicinal chemistry for its potential to interact with biological targets. Similar structural motifs are found in compounds investigated for various pharmacological activities, such as kinase inhibition and gastrokinetic agent development . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis or as a candidate for high-throughput screening in drug discovery programs. The product is provided with a Certificate of Analysis to ensure identity and purity. It is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures, including the use of personal protective equipment, should always be followed when handling this chemical.

Properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26-11-5-6-18-16-19(9-10-21(18)26)22(27-12-14-30-15-13-27)17-25-24(28)20-7-3-4-8-23(20)29-2/h3-4,7-10,16,22H,5-6,11-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMYOWVBZPBVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the morpholinoethyl group and finally the methoxybenzamide moiety. Each step requires specific reagents and conditions, such as:

    Formation of Tetrahydroquinoline Derivative: This step may involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of Morpholinoethyl Group: This can be achieved through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.

    Methoxybenzamide Formation: The final step involves the coupling of the intermediate with methoxybenzoic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like HNO3 for nitration or Br2 for bromination.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to aromatic heterocycles, which may enhance antimicrobial activity via π-π stacking interactions with bacterial targets .

Spectroscopic Characterization

IR and NMR data from analogous compounds provide insights into structural confirmation:

  • IR Spectroscopy: The target compound’s benzamide carbonyl is expected at ~1660–1680 cm⁻¹, consistent with reported values for similar benzamides . Absence of C=O bands in triazole-thiones (e.g., ) confirms tautomeric shifts, a phenomenon less relevant to the target compound.
  • NMR Spectroscopy :
    • The methoxy proton in the target compound should resonate at ~3.8–4.0 ppm (¹H-NMR), while the trifluoromethyl group in would show a characteristic ¹³C-NMR signal at ~125 ppm (q, J = 270 Hz) .

Biological Activity

The compound 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (CAS Number: 922085-87-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including antiproliferative and antioxidant effects.

The molecular formula of the compound is C24H31N3O3C_{24}H_{31}N_{3}O_{3}, with a molecular weight of 409.5 g/mol. The structure consists of a methoxy group, a benzamide moiety, and a tetrahydroquinoline derivative, which are known to influence biological activity significantly.

PropertyValue
CAS Number922085-87-8
Molecular FormulaC24H31N3O3
Molecular Weight409.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of the tetrahydroquinoline derivative through cyclization reactions followed by the introduction of the morpholine ring and subsequent coupling with the methoxy-substituted benzamide.

Antiproliferative Activity

Recent studies have indicated that compounds similar to 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with structural similarities have shown selective activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range (e.g., IC50 = 1.2 µM for certain derivatives) .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Hydroxy-substituted derivative 10 MCF-71.2
Hydroxy-substituted derivative 11 HCT 1163.7
Hydroxy-substituted derivative 12 HEK 2935.3

These findings suggest that structural modifications can enhance the antiproliferative properties of related compounds.

Antioxidant Activity

The antioxidant capacity of 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has also been studied. Compounds with methoxy and hydroxy groups have demonstrated improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). These compounds can stabilize free radicals through hydrogen atom donation or electron transfer mechanisms .

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve the modulation of specific signaling pathways associated with oxidative stress and cell proliferation. For instance, compounds with similar structures have been shown to inhibit pathways that lead to oxidative damage while promoting cellular health.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to 2-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide :

  • Breast Cancer Treatment : A study indicated that derivatives targeting estrogen receptors showed significant inhibition of tumor growth in MCF-7 xenograft models.
  • Neuroprotective Effects : Research on related tetrahydroquinoline derivatives suggested neuroprotective properties through antioxidant mechanisms that could be beneficial in neurodegenerative diseases.

Q & A

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., methoxy → ethoxy; morpholine → piperazine) and test in parallel assays .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-based molecular fields to predict activity cliffs .

Q. What in vivo imaging techniques are suitable for tracking the compound’s distribution?

  • Methodological Answer :
  • PET/SPECT : Radiolabel with 11C or 18F isotopes and image in real-time .
  • Fluorescence tagging : Conjugate with Cy5.5/NIR dyes for whole-body imaging in transgenic models .

Ethical & Regulatory Considerations

Q. What guidelines apply to preclinical safety assessments?

  • Methodological Answer :
  • OECD 423 : Acute oral toxicity testing in rodents .
  • ICH M7 : Assess mutagenicity via Ames test + in silico prediction .
  • GLP compliance : Validate assays in accredited labs for regulatory submissions .

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